
(4-Chlorophenyl)(2-phenylcyclopropyl)methanone
Vue d'ensemble
Description
(4-Chlorophenyl)(2-phenylcyclopropyl)methanone is a chemical compound with the molecular formula C16H13ClO and a molecular weight of 256.72 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2-phenylcyclopropyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylcyclopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)(2-phenylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chlorophenyl)(2-phenylcyclopropyl)methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(2-phenylcyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of oxidative phosphorylation, disrupting cellular energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)(cyclopropyl)methanone: Similar structure but lacks the phenyl group on the cyclopropyl ring.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a hydroxy group instead of a phenyl group.
(2-Chlorophenyl)(4-chlorophenyl)methanone: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
(4-Chlorophenyl)(2-phenylcyclopropyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(2-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESAUKNQPZECGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3035687.png)
![1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine](/img/structure/B3035688.png)
![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile](/img/structure/B3035689.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B3035694.png)
![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoic acid](/img/structure/B3035695.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-sulfonamide](/img/structure/B3035697.png)
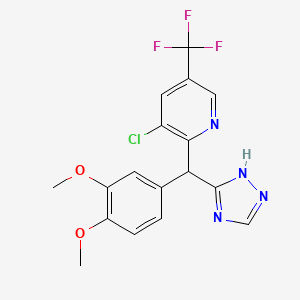
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035702.png)
![(4-chlorophenyl) N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]carbamate](/img/structure/B3035704.png)
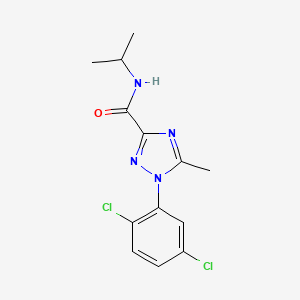
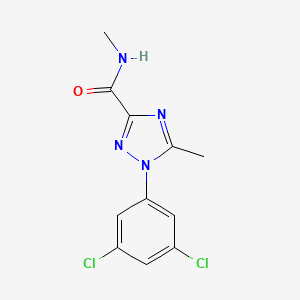
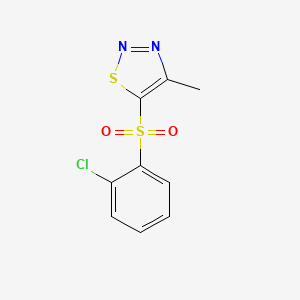
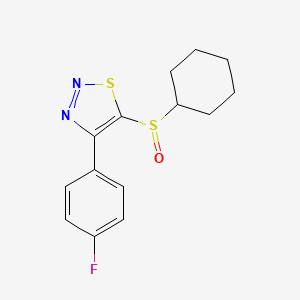
![5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole](/img/structure/B3035710.png)
